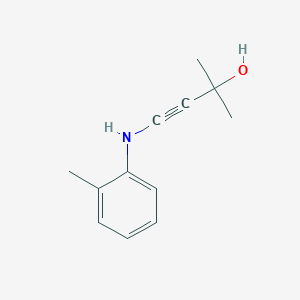
2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene is an organic compound that features both an alkyne and an amine functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene typically involves the reaction of 2-methyl-3-butyn-2-ol with 4-aminotoluene under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where palladium acetate and triphenylphosphine are used as catalysts, and the reaction is carried out in the presence of a base such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of microreactors with supported catalysts, such as PdZn on titania, can enhance the selectivity and yield of the desired product .
化学反応の分析
Types of Reactions
2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be selectively hydrogenated to form alkenes or alkanes.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for selective hydrogenation.
Substitution: Acyl chlorides or anhydrides can be used in the presence of a base to form amides.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Amides or other nitrogen-containing derivatives.
科学的研究の応用
2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used to study enzyme-catalyzed reactions involving alkynes and amines.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene exerts its effects involves interactions with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Methyl-3-butyn-2-ol: A precursor in the synthesis of 2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene.
4-Aminotoluene: Another precursor used in the synthesis.
2-Methyl-3-buten-2-ol: A similar compound with an alkene group instead of an alkyne.
Uniqueness
This compound is unique due to the presence of both an alkyne and an amine group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
生物活性
2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene, also known by its CAS number 905439-45-4, is a compound of interest in various fields including organic chemistry and pharmacology. Its biological activity has been explored in several studies, highlighting its potential applications and effects.
The molecular formula of this compound is C₁₂H₁₅NO, with a molecular weight of 189.25 g/mol. The compound features both amine and alkyne functional groups, which contribute to its chemical reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Toxicity Profile :
- Hemolytic Activity :
- CNS Effects :
- Anticonvulsive Properties :
Table 1: Summary of Biological Activity Studies
The precise mechanism through which this compound exerts its biological effects is not fully understood. However, the presence of the alkyne group may facilitate interactions with various biological targets, potentially influencing neurotransmitter systems or cellular membranes.
Synthesis and Applications
This compound can be synthesized through palladium-catalyzed reactions involving aryl bromides and other alkynes . Its utility extends beyond basic research; it serves as an intermediate in the synthesis of more complex organic molecules and may have applications in medicinal chemistry due to its biological activity.
特性
CAS番号 |
905439-45-4 |
|---|---|
分子式 |
C12H15NO |
分子量 |
189.25 g/mol |
IUPAC名 |
4-(5-amino-2-methylphenyl)-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C12H15NO/c1-9-4-5-11(13)8-10(9)6-7-12(2,3)14/h4-5,8,14H,13H2,1-3H3 |
InChIキー |
WVJFEHJVLBSYNP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC#CC(C)(C)O |
正規SMILES |
CC1=C(C=C(C=C1)N)C#CC(C)(C)O |
同義語 |
4-(5-Amino-2-methylphenyl)-2-methyl-3-butyn-2-ol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















